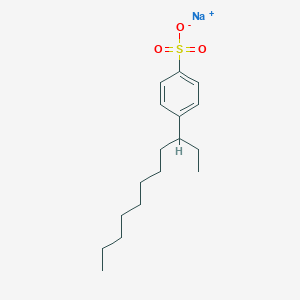

Sodium (C10-16)alkylbenzenesulfonate

Description

Properties

IUPAC Name |

sodium;4-undecan-3-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKUZKXWBQJYTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058679 | |

| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium alkylbenzenesulfonates appears as pale yellow thick liquid or solid with a faint detergent odor. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; Other Solid, Off-white powder; [Redox Chemicals MSDS] | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (C10-C16) Alkyl benzene sulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

68081-81-2, 127184-52-5, 18777-52-1 | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of Sodium C10-16 Alkylbenzenesulfonate: A Technical Guide for Research Applications

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of research-grade Sodium C10-16 alkylbenzenesulfonate.

This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of Sodium C10-16 alkylbenzenesulfonate (LAS), a widely utilized anionic surfactant in various research and development applications. The procedures outlined are tailored for a laboratory setting, aiming to produce a high-purity material suitable for scientific investigation.

Synthesis of Sodium C10-16 Alkylbenzenesulfonate

The synthesis of Sodium C10-16 alkylbenzenesulfonate is a multi-step process that begins with the formation of linear alkylbenzene (LAB), followed by sulfonation and subsequent neutralization.

Step 1: Friedel-Crafts Alkylation of Benzene (B151609)

The initial step involves the electrophilic aromatic substitution reaction between benzene and a mixture of C10-C16 linear alpha-olefins, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or a strong acid like hydrofluoric acid (HF).[1][2] For laboratory-scale synthesis, solid acid catalysts are also a viable and often more environmentally benign option.[3] This reaction yields linear alkylbenzene (LAB), a precursor to the final product. The position of the benzene ring on the alkyl chain varies, resulting in a mixture of isomers.[4]

Experimental Protocol: Friedel-Crafts Alkylation

A detailed protocol for the Friedel-Crafts alkylation of benzene with a C10-C16 olefin mixture is presented below.

| Parameter | Value |

| Reactants | |

| Benzene | Molar excess |

| C10-C16 Alpha-Olefin Mixture | 1 equivalent |

| Catalyst (e.g., Anhydrous AlCl₃) | 0.1 - 0.3 equivalents |

| Reaction Conditions | |

| Temperature | 40-70 °C |

| Reaction Time | 2-4 hours |

| Atmosphere | Inert (e.g., Nitrogen) |

Procedure:

-

To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add benzene and the catalyst.

-

Cool the mixture in an ice bath.

-

Slowly add the C10-C16 alpha-olefin mixture from the dropping funnel to the stirred benzene-catalyst suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the specified temperature for the required duration.

-

Upon completion, quench the reaction by slowly adding the mixture to ice-cold water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the excess benzene by distillation under reduced pressure to obtain the crude linear alkylbenzene (LAB).

Step 2: Sulfonation of Linear Alkylbenzene

The synthesized LAB is then sulfonated to introduce the sulfonic acid group onto the benzene ring. Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or sulfur trioxide (SO₃).[5][6] The reaction is highly exothermic and requires careful temperature control to prevent side reactions and charring. The sulfonation primarily occurs at the para position of the alkylbenzene.[7]

Experimental Protocol: Sulfonation of LAB

| Parameter | Value |

| Reactants | |

| Linear Alkylbenzene (C10-C16) | 1 equivalent |

| Sulfonating Agent (e.g., 98% H₂SO₄) | 1.1 - 1.5 equivalents |

| Reaction Conditions | |

| Temperature | 40-60 °C |

| Reaction Time | 1-3 hours |

Procedure:

-

In a flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the linear alkylbenzene.

-

Cool the flask in an ice-water bath.

-

Slowly add the concentrated sulfuric acid from the dropping funnel while maintaining the reaction temperature within the specified range.

-

After the addition, continue stirring at the reaction temperature until the reaction is complete, which can be monitored by titration of a small aliquot.

-

The resulting product is the alkylbenzenesulfonic acid (LABSA).

Step 3: Neutralization of Alkylbenzenesulfonic Acid

The final step is the neutralization of the alkylbenzenesulfonic acid with a base, typically sodium hydroxide (B78521), to form the sodium salt.[8] This is an acid-base reaction that is also exothermic.

Experimental Protocol: Neutralization of LABSA

| Parameter | Value |

| Reactants | |

| Alkylbenzenesulfonic Acid (LABSA) | 1 equivalent |

| Sodium Hydroxide Solution (e.g., 20% w/v) | Stoichiometric amount |

| Reaction Conditions | |

| Temperature | 25-40 °C |

| pH | 7.0 - 8.0 |

Procedure:

-

Dissolve the crude alkylbenzenesulfonic acid in a suitable solvent, such as water or a water/ethanol mixture.

-

Slowly add the sodium hydroxide solution while monitoring the pH of the mixture with a pH meter.

-

Continue the addition until the pH reaches the desired neutral range.

-

The resulting solution contains the crude Sodium C10-16 alkylbenzenesulfonate.

Purification of Sodium C10-16 Alkylbenzenesulfonate

For research purposes, a high degree of purity is often required. The crude product may contain unreacted starting materials, inorganic salts, and other byproducts. A multi-step purification process is therefore necessary.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

| Parameter | Value |

| Solvent | Ethanol, Isopropanol, or mixtures with water |

| Procedure | |

| 1. Dissolution | Dissolve the crude product in a minimum amount of hot solvent. |

| 2. Filtration | Hot filter the solution to remove insoluble impurities. |

| 3. Crystallization | Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. |

| 4. Isolation | Collect the purified crystals by vacuum filtration. |

| 5. Washing | Wash the crystals with a small amount of cold solvent. |

| 6. Drying | Dry the crystals under vacuum. |

Column Chromatography

For achieving very high purity, column chromatography is an effective method. Silica (B1680970) gel is a common stationary phase for the purification of surfactants.

Experimental Protocol: Column Chromatography

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., methanol (B129727) or ethanol). The specific gradient will depend on the exact composition of the LAS mixture. |

| Procedure | |

| 1. Column Packing | Pack a glass column with a slurry of silica gel in the initial mobile phase. |

| 2. Sample Loading | Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column. |

| 3. Elution | Elute the column with the mobile phase, gradually increasing the polarity to separate the components. |

| 4. Fraction Collection | Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. |

| 5. Solvent Evaporation | Combine the pure fractions and remove the solvent under reduced pressure. |

Analytical Characterization

To confirm the identity and assess the purity of the synthesized Sodium C10-16 alkylbenzenesulfonate, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the different homologues and isomers present in the LAS mixture. A reversed-phase C18 column is commonly used.

HPLC Analysis Parameters

| Parameter | Description |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Gradient of acetonitrile (B52724) and water containing a salt (e.g., sodium perchlorate) |

| Detector | UV at 225 nm or Fluorescence (Excitation: 225 nm, Emission: 295 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra will show characteristic signals for the aromatic protons, the alkyl chain protons, and the carbon atoms in different chemical environments.

Expected NMR Signals

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~7.0 - 8.0 | Aromatic protons |

| ~2.5 - 3.0 | Methylene protons adjacent to the benzene ring | |

| ~0.8 - 1.6 | Other alkyl chain protons | |

| ¹³C NMR | ~140 - 150 | Aromatic carbons attached to the sulfonate and alkyl groups |

| ~125 - 130 | Other aromatic carbons | |

| ~30 - 40 | Methylene carbon adjacent to the benzene ring | |

| ~14 - 35 | Other alkyl chain carbons |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the distribution of different alkyl chain length homologues and phenyl isomers after derivatization (e.g., methylation) of the sulfonate group.[9]

Visualizing the Workflow and Synthesis Pathway

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

References

- 1. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dc.etsu.edu [dc.etsu.edu]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. hithaldia.in [hithaldia.in]

- 5. echemi.com [echemi.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. alliancechemical.com [alliancechemical.com]

- 8. The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium (C10-16)alkylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Sodium (C10-16)alkylbenzenesulfonate, a widely utilized anionic surfactant. The information presented herein is intended for a scientific audience and includes detailed experimental protocols and structured data for ease of reference and comparison.

Chemical Identity and Composition

This compound, also known as sodium linear alkylbenzene sulfonate (LAS), is not a single chemical entity but rather a mixture of homologous organic compounds. The structure consists of a hydrophilic sulfonate group attached to a hydrophobic alkylbenzene tail, where the linear alkyl chain varies in length from 10 to 16 carbon atoms.[1][2][3] The position of the benzene (B151609) ring along the alkyl chain can also vary, contributing to a complex mixture of isomers.[1]

A common distribution of alkyl chain lengths in commercial products is weighted towards C10 to C14, with an average carbon number of approximately 11.6.[1] This distribution is tailored to optimize the balance between solubility and cleaning performance.[1] Shorter alkyl chains tend to lower the critical micelle concentration, while longer chains are more effective at emulsification.[1]

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| Synonyms | Sodium linear alkylbenzene sulfonate (LAS) | [4][5] |

| CAS Number | 68081-81-2 | [1][2][3] |

| EC Number | 268-356-1 | [3] |

| Average Molecular Formula | C17H27NaO3S (representative) | |

| Average Molecular Weight | ~334.45 - 348.48 g/mol | [1] |

Physical Properties

This compound is typically supplied as an off-white to pale yellow powder, solid, or viscous liquid.[4][6] It possesses a faint detergent-like odor and is readily miscible with water.[4][6]

| Property | Value | Conditions | Source |

| Physical State | Off-white powder, pale yellow solid, or thick liquid | Ambient | [4][6] |

| Odor | Faint detergent odor | - | [4][6] |

| Solubility | Readily mixes with water | Water | [4][6] |

| Density | Approximately 1 g/cm³ | 20°C (68°F) | [6] |

| Critical Micelle Concentration (CMC) | ~668 mg/L (2.0 mmol/L) | 25°C in water | [7] |

| Hydrophile-Lipophile Balance (HLB) | ~10.6 | - | [8][9] |

Surfactant Properties and Performance

The efficacy of this compound as a surfactant stems from its amphiphilic nature, which allows it to reduce the surface tension of water and facilitate the emulsification of oils and fats.[1]

Surface Tension

The surface tension of aqueous solutions of this compound decreases significantly with increasing concentration up to the Critical Micelle Concentration (CMC). Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface. For a typical commercial NaLAS, the surface tension can be reduced from that of pure water (~72 mN/m) to approximately 30-40 mN/m at and above the CMC.

Micelle Formation

In aqueous solutions, at concentrations above the CMC, the surfactant monomers of this compound spontaneously self-assemble into spherical aggregates known as micelles.[10][11] In these structures, the hydrophobic alkylbenzene tails are sequestered in the core, away from the water, while the hydrophilic sulfonate head groups form the outer shell, remaining in contact with the aqueous environment.[10][11] This process is entropically driven by the release of water molecules from the solvation shells of the hydrophobic tails.[11]

Caption: Mechanism of Micelle Formation.

Biodegradability

This compound is classified as readily biodegradable.[12] Studies conducted in accordance with OECD Test Guidelines 301A and 301B have shown that LAS mixtures with an average alkyl chain length of 11.6 carbons achieve 66.7–94% degradation.[12] In the majority of these tests, the 10-day window criterion was met, indicating a rapid and extensive breakdown of the surfactant under aerobic conditions.[12] The primary degradation involves the loss of surface-active properties, followed by the ultimate degradation of the molecule into carbon dioxide, water, and biomass.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity

Principle: The conductivity of an ionic surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added.[4][6] Above the CMC, the rate of conductivity increase slows down because the newly added surfactant molecules form micelles, which are larger and less mobile charge carriers compared to individual monomers.[4] The CMC is identified as the concentration at the break point in the conductivity versus concentration plot.[4]

Methodology:

-

Prepare a stock solution of this compound of a known concentration in deionized water.

-

Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Calibrate a conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each diluted surfactant solution at a constant temperature (e.g., 25°C).

-

Plot the measured specific conductivity (κ) as a function of the surfactant concentration (c).

-

Identify the two linear regions of the plot, below and above the CMC.

-

Perform a linear regression for each region to obtain two straight lines.

-

The concentration at the intersection of these two lines is the Critical Micelle Concentration.

Caption: Workflow for CMC Determination by Conductivity.

Determination of Surface Tension (OECD Guideline 115)

Principle: This method determines the surface tension of an aqueous solution by measuring the force required to detach a platinum ring or plate from the surface of the liquid. The force measured is directly proportional to the surface tension of the liquid. The measurement is conducted at a constant temperature, typically around 20°C.

Methodology:

-

Apparatus: A tensiometer equipped with a platinum ring (du Noüy ring method) or a platinum plate (Wilhelmy plate method).

-

Preparation of Solution: Prepare a solution of this compound in distilled water. The concentration should be 90% of the saturation solubility, but not exceeding 1 g/L.

-

Calibration: Calibrate the tensiometer with a substance of known surface tension, such as pure water.

-

Measurement: a. Place the test solution in a measurement vessel and allow it to reach thermal equilibrium (e.g., 20°C). b. The platinum ring or plate is cleaned and then immersed in the solution. c. The force required to slowly pull the ring or plate through the liquid-air interface is measured. For the ring method, the platform holding the vessel is gradually lowered until the maximum force is reached just before the film breaks. d. The measurement is repeated until consistent readings are obtained.

-

Calculation: The surface tension (γ) is calculated from the measured force (F) and the dimensions of the ring or plate, with appropriate correction factors applied.

Safety and Hazards

This compound is considered to be of moderate acute toxicity if swallowed.[2] It can cause skin irritation and serious eye damage, with the severity of irritation increasing with concentration.[2] For detailed safety information, including handling precautions and first-aid measures, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. surfaceindustry.com [surfaceindustry.com]

- 2. labinsights.nl [labinsights.nl]

- 3. jrhessco.com [jrhessco.com]

- 4. surfaceindustry.com [surfaceindustry.com]

- 5. Effect of Surfactant HLB Value on Settlement Stability of Magnetorheological Fluid [file.scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Sodium Dodecylbenzenesulfonate | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 10. scribd.com [scribd.com]

- 11. Hydrophilic-lipophilic balance [chemeurope.com]

- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]

Understanding the homologous and isomeric distribution of Sodium (C10-16)alkylbenzenesulfonate.

An In-depth Technical Guide to the Homologous and Isomeric Distribution of Sodium (C10-16) Alkylbenzenesulfonate

Introduction

Sodium (C10-16) alkylbenzenesulfonate, a key anionic surfactant, is a mixture of homologous compounds with alkyl chain lengths ranging from 10 to 16 carbon atoms, and various phenyl isomers for each chain length.[1][2][3][4][5] This complex composition, a result of its manufacturing process, significantly influences its physicochemical properties, performance in cleaning applications, and biodegradability.[1] This technical guide provides a detailed examination of the homologous and isomeric distribution of Sodium (C10-16) alkylbenzenesulfonate, the analytical methodologies used for its characterization, and a visual representation of its structural diversity. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this widely used surfactant.

Synthesis and its Influence on Distribution

The production of Sodium (C10-16) alkylbenzenesulfonate is a multi-step process that begins with the synthesis of linear alkylbenzene (LAB). This is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with linear mono-olefins (with a C10 to C16 chain length) or n-paraffins.[6][7][8] The choice of catalyst in this step, commonly hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃), plays a crucial role in determining the final isomeric distribution.[8] The resulting LAB is then sulfonated using agents like sulfur trioxide (SO₃) or oleum, followed by neutralization with sodium hydroxide (B78521) to produce the final Sodium (C10-16) alkylbenzenesulfonate.[6][7][9]

Homologous Distribution

Commercial Sodium (C10-16) alkylbenzenesulfonate products are predominantly composed of homologues with alkyl chains in the C10 to C14 range.[1][2][4] The distribution is tailored to optimize the balance between water solubility and cleaning efficacy.[1] While the exact distribution can vary depending on the manufacturer and the intended application, a typical composition is presented in the table below.

| Homologue (Alkyl Chain Length) | Typical Weight Percentage (%) |

| C10 | ~13% |

| C11 | ~30% |

| C12 | ~33% |

| C13 | ~24% |

| C14-C16 | Trace amounts |

Table 1: A representative homologous distribution for a commercial Sodium (C10-14) alkylbenzenesulfonate. A common distribution ratio for C10:C11:C12:C13 is approximately 13:30:33:24, leading to an average carbon number of around 11.6.[1]

Isomeric Distribution

For each homologue, the position of the phenyl group along the linear alkyl chain can vary, resulting in a number of positional isomers. The distribution of these isomers is largely influenced by the catalyst used during the Friedel-Crafts alkylation step. For instance, the use of aluminum chloride as a catalyst tends to yield a different isomeric mixture compared to hydrogen fluoride.

| Isomer (Phenyl Position) | Typical Weight Percentage (%) with AlCl₃ Catalyst |

| 2-phenyl | 25-30% |

| 3-phenyl | 15-22% |

| 4-phenyl | 15-22% |

| 5-phenyl | 15-22% |

| 6-phenyl | 15-22% |

Table 2: A typical isomeric distribution for a C12 homologue produced using an AlCl₃ catalyst.[8]

Experimental Protocols for Characterization

The determination of the homologous and isomeric distribution of Sodium (C10-16) alkylbenzenesulfonate requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the final sulfonated product, while Gas Chromatography (GC) is often used for the analysis of the linear alkylbenzene (LAB) precursor.

High-Performance Liquid Chromatography (HPLC) for LAS Analysis

HPLC is a powerful technique for separating the different homologues and isomers of Sodium (C10-16) alkylbenzenesulfonate.

-

Instrumentation : An HPLC system equipped with a pump, injector, column oven, and a suitable detector (UV or fluorescence) is required.[10][11][12]

-

Stationary Phase (Column) : Reversed-phase columns, such as C8 or C18, are commonly employed.[11][12] For instance, a Thermo Hypersil Sax (250 x 4.6mm, 5μm) anion exchange column has been used.[10]

-

Mobile Phase : An isocratic or gradient elution using a mixture of an aqueous solution and an organic solvent is typical. A common mobile phase consists of acetonitrile (B52724) and water containing an ion-pairing agent like sodium perchlorate (B79767).[10][11][12] For example, a mobile phase of (40/60 v/v) acetonitrile in water with 0.05 M sodium perchlorate can be used.[10]

-

Detection :

-

Sample Preparation : For solid samples, extraction with a suitable solvent like methanol (B129727) is necessary. For aqueous samples, solid-phase extraction (SPE) with a C18 cartridge can be used to isolate and concentrate the analytes.[11][13] The sample is then dissolved in the mobile phase before injection.

-

Data Analysis : The different homologues and isomers are identified based on their retention times, and their quantities are determined by the peak areas in the chromatogram.[14]

Gas Chromatography (GC) for LAB Precursor Analysis

Gas chromatography, often coupled with mass spectrometry (GC-MS), is used to analyze the linear alkylbenzene (LAB) precursors before sulfonation.

-

Instrumentation : A gas chromatograph with an injector, a temperature-controlled oven, a capillary column, and a detector, typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used.[14][15]

-

Stationary Phase (Column) : A capillary column with a non-polar stationary phase, such as dimethylpolysiloxane, is suitable for separating the different LAB isomers.[14]

-

Carrier Gas : An inert gas like helium, nitrogen, or hydrogen is used as the mobile phase.[15][16]

-

Injection : The liquid LAB sample is injected into a heated inlet where it is vaporized before being carried onto the column by the carrier gas.[14][16][17]

-

Temperature Program : The oven temperature is typically programmed to ramp up during the analysis to ensure the separation of compounds with different boiling points.

-

Detection :

-

Data Analysis : The retention times of the peaks in the chromatogram are used to identify the different isomers, and the peak areas are used for quantification.[14]

Visualization of Structural Diversity

The following diagram illustrates the hierarchical relationship between the homologues and isomers of Sodium (C10-16) alkylbenzenesulfonate.

Caption: Homologous and Isomeric Relationship in LAS.

References

- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]

- 2. (C10-C16) Alkyl benzene sulfonic acid sodium salt - Hazardous Agents | Haz-Map [haz-map.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. benchchem.com [benchchem.com]

- 7. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 8. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO1997014676A1 - Improved process for preparing linear alkylbenzene sulfonates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. agilent.com [agilent.com]

- 15. Gas chromatography - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

A Technical Guide to Determining the Critical Micelle Concentration of Sodium (C10-16) Alkylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the critical micelle concentration (CMC) of Sodium (C10-16) alkylbenzenesulfonate. This guide is intended to serve as a practical resource, offering detailed experimental protocols, data presentation standards, and visual workflows to aid in the accurate and reproducible measurement of this key surfactant parameter.

Sodium (C10-16) alkylbenzenesulfonate, a widely used anionic surfactant, is a mixture of homologous compounds with alkyl chain lengths varying from 10 to 16 carbon atoms. The CMC is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Knowledge of the CMC is crucial for a wide range of applications, including formulation development, detergency, and drug delivery, as it dictates the concentration at which the surfactant's properties, such as surface tension and solubilization capacity, change dramatically.

Quantitative Data on Critical Micelle Concentration

The CMC of sodium alkylbenzenesulfonate is influenced by several factors, most notably the length of the alkyl chain. Generally, the CMC decreases as the hydrophobic alkyl chain length increases.[1] The following table summarizes CMC values for sodium alkylbenzene sulfonates with different alkyl chain lengths. It is important to note that commercial Sodium (C10-16) alkylbenzenesulfonate is a mixture, and its CMC will be a weighted average of the CMCs of its components.

| Alkyl Chain Length | Critical Micelle Concentration (mM) | Temperature (°C) | Notes |

| C10 | 6.9 | 25 | In aqueous solution. |

| C11 | Not specified | 25 | The most abundant fraction in some commercial products. |

| C12 | 1.2 - 2.9 | 25 | A commonly studied homologue, Sodium Dodecylbenzene Sulfonate (SDBS).[2] |

| C13 | 0.44 | 25 | In aqueous solution. |

| C14 | 0.904 | Not specified | For Sodium Tetradecyl Sulfate, as a proxy.[1] |

| C16 | Not specified | Not specified | Data not readily available. |

Note: The CMC values can be affected by the presence of electrolytes, temperature, and the specific isomeric composition of the alkylbenzene sulfonate.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of a surfactant. The most common and reliable techniques for ionic surfactants like sodium alkylbenzenesulfonate are surface tensiometry, conductometry, and fluorescence probe spectroscopy.

Surface Tensiometry

This method is based on the principle that surfactants lower the surface tension of a solvent. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Experimental Protocol:

-

Preparation of Surfactant Solutions: Prepare a stock solution of Sodium (C10-16) alkylbenzenesulfonate in deionized water. From this stock, prepare a series of solutions with decreasing concentrations by serial dilution. The concentration range should span below and above the expected CMC.

-

Instrument Calibration: Calibrate the surface tensiometer using a substance with a known surface tension, such as deionized water. The Du Noüy ring or Wilhelmy plate methods are commonly used.[3]

-

Measurement: Measure the surface tension of each prepared solution. It is crucial to allow each solution to reach equilibrium before taking a reading, as the migration of surfactant molecules to the surface is a time-dependent process.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show two linear regions. The point of intersection of these two lines corresponds to the CMC.[3][4]

Workflow for CMC determination using surface tensiometry.

Conductometry

This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution with increasing surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of Sodium (C10-16) alkylbenzenesulfonate in deionized water.

-

Measurement Setup: Place a known volume of deionized water in a thermostated vessel equipped with a calibrated conductivity probe and a magnetic stirrer.

-

Titration: Add small, precise aliquots of the concentrated stock solution to the water. After each addition, stir the solution to ensure homogeneity and allow the conductivity reading to stabilize before recording it.[3]

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will exhibit two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[5]

Workflow for CMC determination using conductometry.

Fluorescence Probe Spectroscopy

This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles, leading to a change in the fluorescence spectrum.

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

-

Preparation of Surfactant Solutions: Prepare a series of Sodium (C10-16) alkylbenzenesulfonate solutions of varying concentrations in deionized water.

-

Probe Addition: To each surfactant solution, add a small aliquot of the pyrene stock solution. The final concentration of pyrene should be in the micromolar range (e.g., 1-2 µM).[3] The organic solvent is then removed, typically by gentle heating or evaporation under a stream of nitrogen, leaving the pyrene dispersed in the surfactant solution.

-

Equilibration: Allow the solutions to equilibrate for a period to ensure the partitioning of the pyrene into the micelles is complete.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334-339 nm.

-

Data Analysis: A common method involves analyzing the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum. This I₁/I₃ ratio is sensitive to the polarity of the pyrene's environment and decreases as pyrene moves from the polar aqueous phase to the nonpolar micellar core. Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal curve obtained.[3][6]

Workflow for CMC determination using fluorescence probe spectroscopy.

Logical Relationship of Micellization

The formation of micelles is a dynamic equilibrium process that is driven by the hydrophobic effect. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases and surpasses the CMC, the monomers aggregate to form micelles, leading to a significant change in the physicochemical properties of the solution.

Relationship between surfactant concentration and micelle formation.

By understanding and applying the methodologies outlined in this guide, researchers can confidently and accurately determine the critical micelle concentration of Sodium (C10-16) alkylbenzenesulfonate, a crucial parameter for its effective application in various scientific and industrial fields.

References

The Pivotal Role of Sodium (C10-16)alkylbenzenesulfonate in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium (C10-16)alkylbenzenesulfonate, a key anionic surfactant, is a cornerstone component in a multitude of research and industrial applications. This technical guide delves into the core scientific principles of this surfactant, presenting its physicochemical properties, and detailing its applications in various research domains, including detergency, environmental science, and drug delivery. This document provides structured data, comprehensive experimental protocols, and visual workflows to support researchers in their scientific endeavors.

Core Concepts and Physicochemical Properties

This compound belongs to the linear alkylbenzene sulfonate (LAS) class of surfactants. Its amphiphilic nature, characterized by a hydrophilic sulfonate headgroup and a hydrophobic alkylbenzene tail, allows it to reduce surface and interfacial tension, making it an effective emulsifier and cleaning agent.[1] The alkyl chain length, ranging from 10 to 16 carbon atoms, influences its properties; shorter chains (C10-C12) are more effective at forming micelles, while longer chains (C14-C16) excel at emulsification.[1] Commercial LAS is a complex mixture of homologues and phenyl isomers, with a typical C10:C11:C12:C13 distribution ratio of approximately 13:30:33:24.[1]

The critical micelle concentration (CMC) is a crucial parameter, representing the concentration at which surfactant monomers self-assemble into micelles. For a typical sodium linear alkylbenzene sulfonate (NaLAS), the CMC is approximately 2.0 mmol L⁻¹ (668 mg L⁻¹) in the absence of additional electrolytes.[2] The presence of cations, such as Ca²⁺, can significantly decrease the CMC.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | References |

| CAS Number | 68081-81-2 | [1][4] |

| Molecular Formula | C17H27NaO3S (representative) | [5][6] |

| Appearance | Off-white powder or pale yellow solid | [1] |

| Odor | Faint detergent odor | [1][4] |

| Solubility | Mixes with water | [1][4] |

| Critical Micelle Concentration (CMC) | ~2.0 mmol L⁻¹ (for NaLAS) | [2] |

| Biodegradability | Readily biodegradable under aerobic conditions | [1][7] |

Table 2: Toxicological Data for Linear Alkylbenzene Sulfonates (LAS)

| Endpoint | Species | Value | References |

| Acute Oral Toxicity (LD50) | Rat | 404–1470 mg/kg bw | [8] |

| Acute Oral Toxicity (LD50) | Mice | 1250–2300 mg/kg bw | [8] |

| Skin Irritation | Rabbit | Corrosive | [9] |

| Eye Irritation | - | Causes serious eye damage | [4][9] |

Key Research Applications and Experimental Protocols

This compound is instrumental in various fields of scientific inquiry. Below are detailed protocols for some of its key applications.

Synthesis of Linear Alkylbenzene Sulfonates (LAS)

The synthesis of LAS is a two-step process involving Friedel-Crafts alkylation followed by sulfonation.[1]

Experimental Protocol: Synthesis of LAS

Part 1: Friedel-Crafts Alkylation of Benzene (B151609) with 1-Dodecene (B91753)

-

Materials: Benzene, 1-Dodecene, Solid acid catalyst (e.g., H-Mordenite zeolite), Nitrogen gas, Anhydrous sodium sulfate.

-

Procedure:

-

Activate the solid acid catalyst by heating under a nitrogen stream.[1]

-

Assemble a dry reaction apparatus under a nitrogen atmosphere.

-

Charge the reactor with benzene and the activated catalyst.

-

Heat the mixture to the desired reaction temperature (e.g., 80-120°C).

-

Slowly add 1-dodecene to the reaction mixture.[1]

-

Monitor the reaction progress using gas chromatography (GC).

-

After the reaction, cool the mixture, filter the catalyst, and remove excess benzene by distillation.

-

Wash the resulting linear alkylbenzene (LAB) with water and dry over anhydrous sodium sulfate.

-

Part 2: Sulfonation of Linear Alkylbenzene (LAB)

-

Materials: Linear alkylbenzene (from Part 1), Sulfonating agent (e.g., sulfur trioxide), Sodium hydroxide (B78521) solution.

-

Procedure:

-

Place the LAB in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add the sulfonating agent to the LAB while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Neutralize the resulting linear alkylbenzene sulfonic acid (LABSA) by slowly adding a sodium hydroxide solution to obtain this compound.[1]

-

Determination of Critical Micelle Concentration (CMC)

Accurate determination of the CMC is vital for understanding and optimizing surfactant behavior.

Experimental Protocol: CMC Determination by Surface Tensiometry

-

Principle: Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the sharp decrease in surface tension levels off.[10]

-

Assessment of Biodegradability

The environmental fate of surfactants is a critical area of research. LAS is known for its ready biodegradability.

Experimental Protocol: Shake Flask Method for Biodegradability Screening

-

Principle: This presumptive test measures the reduction of the surfactant by microorganisms in a liquid medium over time.

-

Procedure:

-

Prepare a basal salt medium and inoculate it with microorganisms from a source like activated sludge.

-

Add a known concentration of this compound to the flasks.

-

Incubate the flasks on a shaker to ensure aeration.

-

At regular intervals, withdraw samples and analyze the remaining surfactant concentration (e.g., by HPLC).

-

A surfactant reduction of 90% or more indicates adequate biodegradability.[11]

-

Nanoparticle Synthesis for Drug Delivery

Anionic surfactants can be used to stabilize nanoparticles, which are promising vehicles for targeted drug delivery.

Experimental Protocol: Synthesis of Calcium Alkylbenzene Sulfonate Nanoparticles (Adapted)

-

Principle: This protocol, originally for calcium sulfonate nanoparticles, can be adapted for other metal ions and demonstrates the use of LAS in nanoparticle formation.

-

Procedure:

-

Sulfonate a heavy alkylbenzene (e.g., C26) to produce the corresponding sulfonic acid.

-

Perform a calcification step with a metal oxide (e.g., CaO).

-

Conduct a carbonation step with CO2 in the presence of a promoter like ethanol (B145695) to form overbased nanoparticles.[7]

-

The size and stability of the nanoparticles are influenced by reaction time and the amount of CO2 injected.[7]

-

Interaction with Biological Systems

Anionic surfactants like this compound interact with biological membranes due to their amphiphilic nature. At sufficient concentrations, they can disrupt the lipid bilayer, leading to cell lysis.[12] At lower, non-cytotoxic concentrations, they can still influence cellular processes. For instance, LAS has been shown to increase the proliferation of human intestinal Caco-2 cells at concentrations between 1 and 15 ppm.[13] This effect was associated with the overexpression of Elongation factor 2 (EF2), which is involved in cell cycle progression.[13]

The interaction of anionic surfactants with the bacterial cell envelope is also a key area of study. They can alter the electrostatic potential of the inner membrane and induce thinning, which contributes to their antimicrobial activity.[3][5] The length of the alkyl chain and its degree of saturation play a significant role in these interactions.[5]

While direct modulation of specific intracellular signaling pathways by this compound is not extensively documented, its interaction with the cell membrane can be considered an initial step that can trigger downstream cellular responses.

Conclusion

This compound is a versatile and indispensable tool in scientific research. Its well-characterized physicochemical properties and biodegradability make it a model compound for studies in surface science and environmental chemistry. The detailed experimental protocols provided in this guide offer a practical framework for researchers to utilize this surfactant in their work. Further research into its interactions with complex biological systems, particularly in the context of drug delivery and nanotoxicology, will continue to expand its scientific relevance.

References

- 1. benchchem.com [benchchem.com]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. ijnc.ir [ijnc.ir]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. santos.com [santos.com]

- 10. benchchem.com [benchchem.com]

- 11. cleaninginstitute.org [cleaninginstitute.org]

- 12. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium (C10-16)alkylbenzenesulfonate: Nomenclature, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sodium (C10-16)alkylbenzenesulfonate, a widely used anionic surfactant. The document elucidates its various synonyms and alternative names encountered in scientific literature, presents its key physicochemical and toxicological properties in a structured format, and details relevant experimental protocols for its analysis and characterization. Furthermore, this guide includes visual representations of its nomenclature hierarchy and biodegradation pathway to facilitate a comprehensive understanding.

Nomenclature and Identification

This compound is a complex mixture of homologous organic compounds. Due to its widespread use in various industries, it is referred to by a multitude of synonyms and alternative names in scientific and commercial literature. The following table summarizes the key identifiers and nomenclature for this substance.

| Identifier Type | Value | Source(s) |

| Common Name | This compound | [1][2][3][4][5][6][7][8] |

| Synonyms | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | [9][10] |

| (C10-C16) Alkylbenzenesulfonic acid, sodium salt | [11] | |

| Sodium C10-C16 alkylbenzene sulfonate | [11] | |

| Linear Alkylbenzene Sulfonate (LAS) | [5][9][11] | |

| CAS Number | 68081-81-2 | [1][2][3][4][5][6][7][8] |

| Deprecated CAS Number | 67762-46-3 | [9] |

| EINECS Number | 268-356-1 | [2][9] |

| Molecular Formula | C17H27NaO3S (representative) | [2][6] |

| Molecular Weight ( g/mol ) | 334.45 (representative) | [2][6] |

Physicochemical and Toxicological Properties

The physicochemical and toxicological properties of this compound are crucial for its application and safety assessment. The following table provides a summary of key quantitative data.

| Property | Value | Test Species/Conditions | Source(s) |

| Physical State | Off-white powder or pale yellow solid/liquid | Ambient | [5][9] |

| Odor | Faint detergent odor | - | [5][9] |

| Solubility | Mixes with water | - | [5][9] |

| Density | ~1 g/cm³ | at 20 °C (68 °F) | [9] |

| Acute Oral Toxicity (LD50) | 404–1470 mg/kg bw | Rat | [4] |

| Acute Oral Toxicity (LD50) | 1250–2300 mg/kg bw | Mouse | [4] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat | [4][12] |

| Skin Irritation | Irritant | Rabbit (OECD TG 404) | [4] |

| Eye Irritation | Causes serious eye damage | Rabbit (OECD TG 405) | [3][4] |

Experimental Protocols

Quantification of this compound in Environmental Water Samples by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of Linear Alkylbenzene Sulfonates (LAS) in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][13]

1. Sample Preparation (Online Solid-Phase Extraction - SPE):

- Filter water samples through a 0.45 µm membrane filter to remove particulate matter.

- Utilize an online SPE system coupled to the LC-MS/MS for automated sample cleanup and concentration.

- The SPE cartridge (e.g., a polymeric reversed-phase sorbent) traps the LAS from the water sample.

- Wash the cartridge with purified water to remove interfering hydrophilic substances.

- Elute the trapped LAS directly onto the analytical column using the LC mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., Shim-pack XR-ODSII, 2.0 mm I.D. x 100 mm, 2.2 µm).[6]

- Mobile Phase: A gradient of (A) 50 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and (B) acetonitrile.[6]

- Flow Rate: 0.2 mL/min.[6]

- Column Temperature: 40°C.[6]

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Precursor Ion: [M-H]⁻ for each LAS homolog.

- Product Ion: A common product ion, such as m/z 183, can be used for quantification across different LAS homologs.[6]

3. Quantification:

- Prepare a series of calibration standards of known LAS concentrations in a clean matrix.

- Construct a calibration curve by plotting the peak area against the concentration for each homolog.

- Quantify the LAS concentration in the environmental samples by comparing their peak areas to the calibration curve. An internal standard (e.g., LAS with a C8 alkyl chain) can be used to improve accuracy.[6]

Aerobic Biodegradation Assessment

This protocol describes a method to assess the aerobic biodegradation of this compound in an aqueous medium.[14]

1. Inoculum Preparation:

- Collect an inoculum from a relevant environmental source, such as activated sludge from a wastewater treatment plant or coastal seawater.[2]

- The inoculum can be pre-acclimated to the test substance to enhance the degradation rate.

2. Test Setup:

- Prepare a mineral salt medium containing all essential nutrients for microbial growth, excluding a carbon source.

- Add a known concentration of this compound as the sole carbon source to the test flasks.

- Inoculate the flasks with the prepared microbial culture.

- Include control flasks:

- A blank control with only inoculum and mineral medium (to measure endogenous respiration).

- A toxicity control with a reference substance and the test substance (to check for inhibitory effects).

- An abiotic control with the test substance in a sterilized medium (to measure any non-biological degradation).

- Incubate the flasks at a constant temperature (e.g., 20-25°C) with continuous shaking to ensure aerobic conditions.

3. Monitoring Biodegradation:

- Periodically withdraw samples from the test and control flasks.

- Measure the disappearance of the parent compound over time using a suitable analytical method, such as LC-MS/MS as described above.

- The percentage of biodegradation is calculated based on the reduction in the concentration of the test substance relative to the initial concentration.

4. Data Analysis:

- Plot the percentage of biodegradation against time.

- Determine the half-life of the substance under the test conditions. A rapid biodegradation is generally indicated by a half-life of less than 60 days.

Visualizations

The following diagrams provide a visual representation of the nomenclature and a key biological pathway related to this compound.

Caption: Hierarchical relationship of this compound nomenclature.

Caption: Aerobic biodegradation pathway of Linear Alkylbenzene Sulfonates (LAS).

References

- 1. A novel in situ method for linear alkylbenzene sulfonate quantification in environmental samples using a digital image-based method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. This compound | 68081-81-2 | Benchchem [benchchem.com]

- 6. shimadzu.com [shimadzu.com]

- 7. This compound | 68081-81-2 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. (C10-C16) Alkyl benzene sulfonic acid sodium salt - Hazardous Agents | Haz-Map [haz-map.com]

- 12. cleaninginstitute.org [cleaninginstitute.org]

- 13. Analysis of Linear Alkylbenzene Sulfonic Acid and Its Salt (LAS) - JFE Techno-Research Corporation [jfe-tec.co.jp]

- 14. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hygroscopic Nature and Proper Handling of Sodium (C10-16)alkylbenzenesulfonate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of Sodium (C10-16)alkylbenzenesulfonate, a widely used anionic surfactant. Understanding and controlling its interaction with atmospheric moisture is critical for ensuring the accuracy, reproducibility, and validity of experimental results in research and development settings. This document outlines the material's hygroscopic characteristics, the impact of moisture on its physical properties, and detailed protocols for its proper handling, storage, and analysis.

Introduction to this compound

This compound is a key ingredient in numerous commercial and industrial applications, primarily as a surfactant in cleaning products.[1] It belongs to the family of linear alkylbenzene sulfonates (LAS), which are characterized by a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail. The C10-C16 designation refers to the range of carbon chain lengths in the alkyl group. This composition directly influences its surfactant properties and, importantly, its affinity for water.

Hygroscopic Nature of this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] For powdered materials like this compound, this can lead to significant changes in physical and chemical properties.

Factors Influencing Hygroscopicity

The hygroscopicity of linear alkylbenzene sulfonates is primarily influenced by the nature of the inorganic counter-ion. In this case, the sodium (Na+) ion plays a significant role in the material's tendency to absorb atmospheric moisture. While the alkyl chain length can also have an effect, the counter-ion is the dominant factor.[3]

Impact of Moisture Absorption

The absorption of water can have several detrimental effects on powdered this compound in a laboratory setting:

-

Caking and Agglomeration: Moisture can cause powder particles to clump together, forming solid cakes.[4][5] This affects the material's flowability, making it difficult to handle, weigh accurately, and dispense.

-

Alteration of Physical Properties: Increased moisture content can change the powder's bulk density, particle size distribution, and dissolution rate.

-

Inaccurate Concentration of Solutions: When preparing solutions, failing to account for the water content in the solid material will lead to lower-than-expected concentrations of the active surfactant. This is a critical source of error in experiments where precise concentrations are required.

-

Chemical Degradation: While LAS is generally stable, excessive moisture can potentially facilitate hydrolysis or other degradation pathways over long-term storage.

Quantitative Analysis of Hygroscopicity

To quantify the hygroscopic nature of a substance, moisture sorption isotherms are determined. These graphs show the equilibrium moisture content of a material as a function of the relative humidity (RH) at a constant temperature.[6]

| Hygroscopicity Classification | Weight Increase (after 24h at 25°C and 80% RH) |

| Non-hygroscopic | ≤ 0.12% w/w |

| Slightly hygroscopic | > 0.12% and < 2% w/w |

| Hygroscopic | ≥ 2% and < 15% w/w |

| Very hygroscopic | ≥ 15% w/w |

Caption: European Pharmacopoeia classification of hygroscopicity.

Proper Handling and Storage in a Laboratory Setting

Strict adherence to proper handling and storage procedures is essential to minimize moisture absorption and maintain the integrity of this compound.

Storage

-

Airtight Containers: Store the material in well-sealed, airtight containers. The use of desiccants, such as silica (B1680970) gel pouches, inside the storage container is highly recommended to maintain a dry environment.

-

Controlled Environment: Whenever possible, store the material in a controlled environment with low relative humidity, such as a desiccator or a dry box.

Weighing

Accurate weighing of hygroscopic materials requires special precautions to prevent moisture uptake during the process.

-

Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere.

-

Use of a Glove Box: For highly sensitive experiments, weighing should be performed inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) where humidity levels are kept to a minimum.[9][10][11][12]

-

Weighing by Difference: This is the recommended technique for accurate weighing.[13] The storage container is weighed before and after transferring the desired amount of powder to the receiving vessel. The difference in weight represents the exact amount of material transferred.

Caption: Workflow for Weighing by Difference.

Experimental Protocols

The following are detailed methodologies for key experiments related to the hygroscopic nature of this compound.

Determination of Moisture Sorption Isotherm using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of solvent absorption by a sample.[6][14][15][16]

Methodology:

-

Sample Preparation: Place a known mass (typically 5-20 mg) of this compound powder onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This initial weight is the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in steps (e.g., 10% increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: Decrease the relative humidity in the same steps from 90% back to 0% RH, again allowing the sample to reach equilibrium at each step.

-

Data Analysis: The equilibrium mass at each RH step is used to calculate the percentage moisture content. A plot of moisture content versus relative humidity generates the moisture sorption isotherm.

Caption: Dynamic Vapor Sorption Experimental Workflow.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[17][18][19][20][21][22]

Methodology:

-

Apparatus: Use a coulometric or volumetric Karl Fischer titrator.

-

Reagent Preparation: Prepare or use commercially available Karl Fischer reagents. The system should be pre-titrated to a dry endpoint.

-

Sample Introduction: Accurately weigh a sample of this compound (the amount will depend on the expected water content and the type of titrator) and quickly introduce it into the titration vessel. For powders, direct injection or the use of a solids autosampler is recommended to prevent atmospheric moisture contamination.

-

Titration: The titration proceeds automatically until all the water from the sample has been consumed.

-

Calculation: The instrument calculates the water content based on the amount of iodine consumed. The result is typically expressed as a percentage or in parts per million (ppm).

Caption: Karl Fischer Titration Workflow.

Conclusion

The hygroscopic nature of this compound presents a significant challenge in a laboratory setting. Uncontrolled moisture absorption can lead to inaccuracies in experimental results and affect the material's physical properties. By understanding the factors that influence its hygroscopicity and implementing the proper handling, storage, and analytical procedures outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their data. The use of controlled environments, appropriate weighing techniques, and accurate water content determination are paramount for successful research and development involving this important surfactant.

References

- 1. locusingredients.com [locusingredients.com]

- 2. Hygroscopy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. absortech.com [absortech.com]

- 5. azom.com [azom.com]

- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. vacuumdegassing.com [vacuumdegassing.com]

- 11. ucd.ie [ucd.ie]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. <1251> WEIGHING ON AN ANALYTICAL BALANCE [drugfuture.com]

- 14. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 16. mt.com [mt.com]

- 17. xylemanalytics.com [xylemanalytics.com]

- 18. What Causes Powder Caking? - Jenike & Johanson [jenike.com]

- 19. azocleantech.com [azocleantech.com]

- 20. greyhoundchrom.com [greyhoundchrom.com]

- 21. researchgate.net [researchgate.net]

- 22. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

A Technical Guide to the Molecular Structure and Characterization of Sodium (C10-16)alkylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sodium (C10-16)alkylbenzenesulfonate, a widely utilized anionic surfactant. This document details its molecular structure, synthesis, physicochemical properties, and the analytical techniques employed for its characterization. Emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key processes to support research and development activities.

Introduction

This compound, a key member of the linear alkylbenzene sulfonate (LAS) class of surfactants, is of significant industrial importance, primarily in the manufacturing of detergents and cleaning agents.[1][2] Its amphiphilic nature, consisting of a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail, allows it to reduce the surface tension of water, facilitating the emulsification and removal of dirt and grease.[1][3] The alkyl chain length, ranging from 10 to 16 carbon atoms, and the position of the benzene (B151609) ring attachment contribute to a complex mixture of homologues and isomers, each influencing the overall properties of the commercial product.[1][2][4]

Molecular Structure and Synthesis

This compound is not a single chemical entity but rather a mixture of compounds with the general formula CnH2n+1C6H4SO3Na, where 'n' ranges from 10 to 16. The linear alkyl chain is attached to the benzene ring at various positions, creating a variety of isomers.[2][4]

Homologue and Isomer Distribution

The performance characteristics of commercial LAS products are heavily dependent on the distribution of these homologues and isomers. A typical commercial product predominantly contains alkyl chains of 10 to 14 carbons, with an average chain length of approximately 11.6.[1] Shorter chains (C10-C12) are known to lower the critical micelle concentration, while longer chains (C14-C16) are more effective for emulsification.[1]

| Homologue | Typical Distribution (%) |

| C10 | ~13 |

| C11 | ~30 |

| C12 | ~33 |

| C13 | ~24 |

| Table 1: Typical Homologue Distribution in Commercial this compound. [1] |

Synthesis Pathway

The industrial production of this compound is a two-step process:

-

Alkylation: Linear alkylbenzenes are synthesized via the Friedel-Crafts alkylation of benzene with long-chain mono-olefins (C10-C16).

-

Sulfonation and Neutralization: The resulting linear alkylbenzene is then sulfonated using a sulfonating agent, most commonly sulfur trioxide (SO₃) or oleum (B3057394) (fuming sulfuric acid), to form alkylbenzenesulfonic acid.[1] This acid is subsequently neutralized with sodium hydroxide (B78521) to produce the final sodium salt.[1]

Caption: Synthesis Pathway of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and performance.

| Property | Value / Description | Reference |

| Appearance | Pale yellow thick liquid or solid with a faint detergent odor. | [5] |

| Solubility | Mixes with water. | [5] |

| Molecular Weight (Average) | Approximately 334.45 g/mol (for C17H27NaO3S). | [3] |

| Critical Micelle Concentration (CMC) | Varies with alkyl chain length. For neat Sodium Linear Alkylbenzene Sulfonate (NaLAS), a typical CMC is around 2.0 mmol L⁻¹ (668 mg L⁻¹). | [6] |

Table 2: General Physicochemical Properties.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for surfactants, representing the concentration at which surfactant monomers begin to aggregate into micelles.[7] The CMC of this compound is influenced by several factors, including the alkyl chain length, temperature, and the presence of electrolytes.[6][8] Generally, the CMC decreases with increasing alkyl chain length. The addition of salts like calcium chloride also significantly lowers the CMC.[6][8]

Characterization Techniques

A variety of analytical techniques are employed to characterize the complex mixture of this compound and to determine its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of LAS homologues and isomers.

Experimental Protocol: HPLC Analysis of this compound

-

Objective: To separate and quantify the different homologues of this compound.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Anion exchange column (e.g., Thermo Hypersil SAX, 250 x 4.6mm, 5μm).[9]

-

-

Mobile Phase:

-

Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40/60 v/v) containing 0.05 M sodium perchlorate.[9]

-

-

Procedure:

-

Prepare standard solutions of LAS in the mobile phase at various concentrations.

-

Set the flow rate to 1.5 ml/min and the UV detector wavelength to 280 nm.[9]

-

Inject a known volume of the standard solutions and the sample extract into the HPLC system.

-